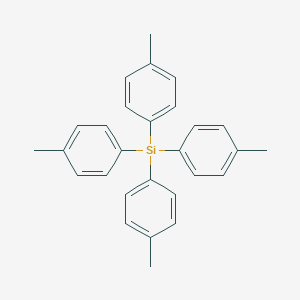

Tetrakis(4-methylphenyl)silane

Overview

Description

Tetrakis(4-methylphenyl)silane, also known as this compound, is a useful research compound. Its molecular formula is C28H28Si and its molecular weight is 392.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33021. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Applications

Tetrakis(4-methylphenyl)silane and its derivatives have been widely used in the synthesis of various compounds. For example, tetrakis(2-methylimidazol-1-yl)silane, a similar compound, has been used for the synthesis of carboxamides and thioesters. This method is notable for its efficiency in forming corresponding intermediates, which then react with nucleophiles such as amines or thiols to yield carboxamides or thioesters in good to excellent yields (Mukaiyama et al., 2006).

Molecular Construction

This compound and its derivatives are valuable precursors in molecular and supramolecular design and construction. They have been used to synthesize new tetrahedral building blocks for complex molecules, thanks to methods that yield crystalline products without the need for chromatographic purification (Fournier et al., 2003).

Polymer Science

In polymer science, derivatives of this compound have been used to synthesize star-shaped block copolymers. These polymers have shown potential applications in optical waveguide devices due to their unique properties like high thermo-optic coefficients and low birefringence coefficients (Qu et al., 2016).

Hydrogen-Bonded Networks

In crystallography and materials science, this compound derivatives have been used to create hydrogen-bonded networks. These networks exhibit different properties based on their molecular structure, which can be utilized in the design of novel materials (Fournier et al., 2003).

Coordination Networks

This compound derivatives have also been involved in the formation of coordination networks with metal ions like silver, demonstrating interesting structural properties (Liu & Tilley, 1997).

Gas and Vapor Adsorption

Silicon and nitrogen-centered cyanate monomers derived from this compound have been synthesized and polymerized to create highly porous cyanate resin networks. These networks have shown significant capacity for gas and vapor adsorption, including high CO2 adsorption capacity (Yu et al., 2012).

Future Directions

Mechanism of Action

Target of Action

Tetrakis(4-methylphenyl)silane is primarily used as a linker in the construction of Metal-Organic Frameworks (MOFs) . Its primary targets are the metal-based nodes in these frameworks, such as copper(II), manganese(II), and cadmium(II) . These nodes play a crucial role in the structure and function of MOFs.

Mode of Action

The silicon-centered linker, this compound, interacts with its targets to form porous networks exhibiting fluorite or garnet topology . This interaction results in the formation of highly branched, high symmetry structures that are of particular interest in MOF construction .

Biochemical Pathways

It’s known that the compound plays a significant role in the construction of mofs, which have a wide range of applications in various fields, including gas storage, catalysis, and drug delivery .

Pharmacokinetics

Given its use in the construction of mofs, its bioavailability would likely depend on the specific application and the properties of the mof it is incorporated into .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the MOF it is used to construct . For instance, in the case of MOFs used for drug delivery, the compound could potentially influence the release rate and targeting of the drug .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the stability of the MOFs it forms can be influenced by factors such as temperature, pH, and the presence of other chemicals

Biochemical Analysis

Biochemical Properties

Tetrakis(4-methylphenyl)silane plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes that are involved in metabolic pathways. The nature of these interactions often involves the binding of this compound to active sites of enzymes, potentially inhibiting or modifying their activity. For instance, it may interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation and apoptosis . Additionally, it may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules. For example, this compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, this compound may influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as enhancing certain metabolic pathways or protecting against oxidative stress. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic processes, and induction of apoptosis . Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . The presence of this compound can also affect metabolic flux, altering the levels of specific metabolites and influencing overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its bioavailability and its ability to interact with target biomolecules.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The localization of this compound within cells can determine its interactions with other biomolecules and its overall biochemical effects.

Properties

IUPAC Name |

tetrakis(4-methylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28Si/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26,27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28/h5-20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHRIEKNAHSNPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10283701 | |

| Record name | tetrakis(4-methylphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10256-83-4 | |

| Record name | 10256-83-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tetrakis(4-methylphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B80841.png)